
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
Descripción general
Descripción
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide, also known as BBAMS, is a chemical compound that has been widely used in scientific research. BBAMS is a sulfonamide-based inhibitor that has been found to have potential applications in the treatment of cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
Vicarious Nucleophilic Substitution Reactions
N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide and related compounds have been studied for their reactivity in vicarious nucleophilic substitution (VNS) of hydrogen. This process allows for the introduction of nucleophiles at the ortho position to sulfonamide groups in aryl compounds, expanding the utility of these molecules in organic synthesis. The study by Lemek et al. (2008) demonstrates the VNS process on a benzene ring activated by an electron-withdrawing group, showcasing the method's applicability to compounds activated with sulfur-based electron-withdrawing groups, such as sulfonamides Lemek, Groszek, & Cmoch, 2008.
Synthesis of Pyrazol Derivatives
The compound's reactivity has been exploited in the synthesis of pyrazol derivatives through tandem cyclocondensation-Knoevenagel–Michael reactions. Khazaei et al. (2014) synthesized a novel N-bromo sulfonamide reagent, which served as a highly efficient catalyst for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This methodology highlights the use of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide and its derivatives in facilitating complex organic transformations Khazaei, Abbasi, & Moosavi-Zare, 2014.
COX-2 Inhibition for Therapeutic Applications
In medicinal chemistry, derivatives of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide have been explored for their potential as cyclooxygenase-2 (COX-2) inhibitors. Singh et al. (2004) found that the methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole yields several potent and selective inhibitors of COX-2. This suggests the compound's role in the development of new therapeutic agents targeting inflammation and related diseases Singh et al., 2004.
Quantum Mechanical Studies for Light Harvesting
The compound has also been subject to quantum mechanical studies to evaluate its potential in light-harvesting applications. Mary et al. (2019) synthesized and characterized various aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including derivatives of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide, for their light-harvesting properties. Such studies are crucial for the development of novel materials for dye-sensitized solar cells (DSSCs) and other photovoltaic applications Mary et al., 2019.
Corrosion Inhibition Properties
Research has extended into the study of sulfonamide derivatives as corrosion inhibitors. Olasunkanmi et al. (2016) investigated the adsorption characteristics and inhibition of mild steel corrosion by quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides in acidic media. This research suggests potential industrial applications of N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide derivatives in protecting metals from corrosion Olasunkanmi, Obot, & Ebenso, 2016.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2-bromoacetyl)-2-phenylmethoxyphenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZJJGHZRBKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458561 | |
| Record name | N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14347-25-2 | |
| Record name | N-[5-(2-Bromoacetyl)-2-(phenylmethoxy)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(benzyloxy)-5-(2-bromoacetyl)phenyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)
![{4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]phenyl}acetic acid](/img/structure/B3047650.png)

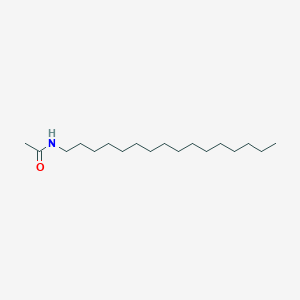

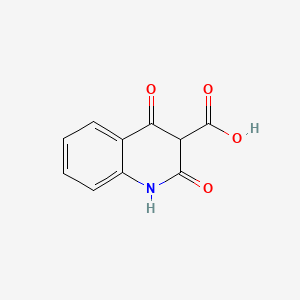
![Pyridinium, 4-(dimethylamino)-1-[3-(trimethoxysilyl)propyl]-, chloride](/img/structure/B3047658.png)
![[(3R)-1-[[(2R,3R,4S,5R)-6-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxy-3,4,5-trihydroxy-1-oxohexan-2-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B3047661.png)
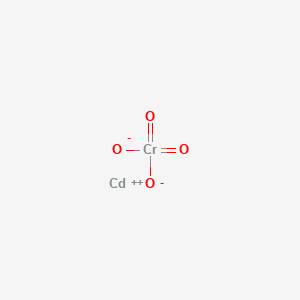
![1-[(4-Iodophenyl)methyl]-1H-pyrrole](/img/structure/B3047663.png)

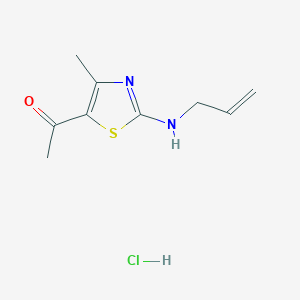
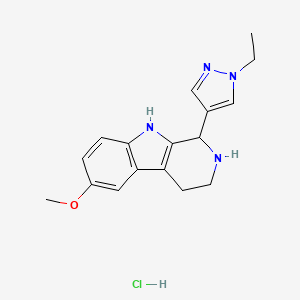
![3,5-Dimethyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B3047672.png)